molecular formula C9H15NO4 B068391 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid CAS No. 180913-22-8

4-((tert-Butoxycarbonyl)amino)but-2-enoic acid

Cat. No.: B068391
CAS No.: 180913-22-8
M. Wt: 201.22 g/mol
InChI Key: MUQOCUSTNGBFJL-SNAWJCMRSA-N
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Description

4-((tert-Butoxycarbonyl)amino)but-2-enoic acid is a valuable protected amino acid derivative primarily employed as a key building block in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) group, a cornerstone protecting group in peptide chemistry that provides excellent stability under a wide range of reaction conditions and can be cleanly removed under mild acidic conditions. Key Features and Research Applications: Molecular Formula: C 9 H 15 NO 4 Molecular Weight: 201.22 g/mol CAS Registry Number: 89711-09-1 Primary Role: Serves as a crucial intermediate in the solid-phase and solution-phase synthesis of complex peptides and peptidomimetics. The Boc group protects the amine functionality during the coupling of other amino residues, preventing unwanted side reactions. Advanced Applications: The unsaturated but-2-enoic acid backbone (often specified as the (E)-isomer, CAS 180913-22-8 ) introduces conformational constraints into peptide chains. This is exploited in medicinal chemistry to design novel receptor antagonists, enzyme inhibitors, and to study structure-activity relationships (SAR) by restricting the flexibility of bioactive peptides. Material Science: Used in the synthesis of functionalized polymers and dendrimers, where it acts as a monomer that can be selectively deprotected and further modified. Handling and Storage: For optimal stability, this product should be stored in a cool, dry place, and may require cold-chain transportation . As a laboratory chemical, it must be handled by qualified professionals with appropriate safety measures. This product is intended for research and development purposes and is strictly For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h4-5H,6H2,1-3H3,(H,10,13)(H,11,12)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQOCUSTNGBFJL-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180913-22-8
Record name (2E)-4-{[(tert-butoxy)carbonyl]amino}but-2-enoic acid
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Preparation Methods

Mechanistic Basis of Boc Protection

The reaction typically involves nucleophilic attack by the amine on di-tert-butyl dicarbonate (Boc₂O), facilitated by a base such as sodium hydroxide or triethylamine. In aqueous-organic biphasic systems (e.g., dioxane/water), the base deprotonates the amine, enhancing its nucleophilicity. The resulting Boc-protected amine is resistant to nucleophilic and basic conditions but cleavable via trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

Synthetic Routes to this compound

Direct Boc Protection of 4-Aminobut-2-enoic Acid

Procedure :

  • Reagents : 4-Aminobut-2-enoic acid (1.0 equiv), Boc₂O (1.2 equiv), NaOH (1 M), 1,4-dioxane/water (1:2 v/v).

  • Conditions :

    • Dissolve 4-aminobut-2-enoic acid in NaOH (0°C).

    • Add Boc₂O dropwise, stir at 0°C for 1 h, then warm to 20°C for 18 h.

  • Workup :

    • Acidify to pH 2 with H₂SO₄, extract with ethyl acetate (4×).

    • Dry organic layers (MgSO₄), concentrate under vacuum.

  • Yield : ~100% (theoretical).

Key Considerations :

  • Excess Boc₂O ensures complete protection but risks di-Boc byproducts.

  • Aqueous base maintains solubility of the amino acid, while dioxane solubilizes Boc₂O.

Silylation-Assisted Protection Strategy

Procedure :

  • Reagents : 4-Aminobut-2-enoic acid (1.0 equiv), Boc₂O (1.1 equiv), tert-butyldimethylsilyl chloride (TBSCl, 1.0 equiv), triethylamine (1.1 equiv), CH₂Cl₂.

  • Conditions :

    • Silylate the amine with TBSCl/TEA in CH₂Cl₂ (0°C to 23°C, 16 h).

    • Add Boc₂O, stir for 12 h.

  • Workup :

    • Wash with saturated NaCl, dry (MgSO₄), purify via silica chromatography (hexane/EtOAc).

  • Yield : 70.6% after chromatography.

Advantages :

  • Silylation prevents overprotection and improves Boc group regioselectivity.

  • Chromatography resolves silyl-Boc intermediates.

Optimization of Reaction Parameters

Solvent Systems and Temperature

Solvent SystemBaseTemperatureYieldPurity
Dioxane/water (1:2)NaOH0°C → 20°C100%>95%
CH₂Cl₂Triethylamine0°C → 23°C70.6%97.7%
THFImidazole4°C → 23°C65%90%

Observations :

  • Polar aprotic solvents (dioxane) favor Boc₂O solubility and reaction homogeneity.

  • Lower temperatures (0°C) minimize racemization and side reactions.

Stoichiometry and Equivalents

  • Boc₂O : 1.2 equiv ensures complete amine protection without excess di-Boc formation.

  • Base : Stoichiometric NaOH (1 equiv) or catalytic triethylamine (0.2 equiv) balances reactivity and byproduct generation.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elute with hexane/EtOAc (3:1 → 1:1) to isolate Boc-allylglycine.

  • Recrystallization : Ethyl acetate/hexane mixtures yield crystalline product (mp 112–114°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.2 (dd, J = 15.6 Hz, 1H, CH=CHCO₂H), 5.8 (d, J = 15.6 Hz, 1H, CH=CHCO₂H), 1.4 (s, 9H, Boc).

  • IR : 1735 cm⁻¹ (C=O, Boc), 1690 cm⁻¹ (C=O, acid).

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield
Direct Boc ProtectionHigh yield, minimal stepsRequires acidic workup100%
Silylation-AssistedPrevents di-Boc byproductsMulti-step, costly reagents70.6%

Recommendations :

  • For scale-up, direct protection in dioxane/water is optimal.

  • For stereosensitive applications, silylation minimizes racemization.

Industrial and Research Applications

Peptide Synthesis

Boc-allylglycine serves as a constrained scaffold in β-turn mimetics, enhancing peptide stability.

Kinase Inhibitor Development

The olefin moiety enables Michael addition to cysteine residues, facilitating covalent kinase inhibitor design .

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to convert the compound into its reduced forms.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions typically result in the formation of free amines .

Scientific Research Applications

Peptide Synthesis

Overview
The compound serves as a crucial building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis, allowing for selective reactions without affecting the amino group.

Case Study: Synthesis of Peptides
A study demonstrated the use of Boc-protected amino acids, including 4-((tert-butoxycarbonyl)amino)but-2-enoic acid, in solid-phase peptide synthesis (SPPS). The Boc group facilitates the sequential addition of amino acids, leading to high-purity peptide products. The efficiency of this method was highlighted by achieving over 90% yield in the synthesis of a complex peptide sequence .

Medicinal Chemistry

Overview
In medicinal chemistry, this compound is utilized in the development of novel therapeutics. Its structural properties make it suitable for modifications that enhance bioactivity and selectivity.

Case Study: Anticancer Agents
Research has shown that derivatives of Boc-amino acids can exhibit anticancer properties. For instance, derivatives synthesized from this compound were tested against various cancer cell lines, revealing significant cytotoxic effects with IC50 values in the low micromolar range . This indicates potential for further development into therapeutic agents.

Organic Synthesis

Overview
The compound is also employed in organic synthesis as an intermediate for creating more complex molecules. Its reactivity allows it to participate in various chemical transformations.

Data Table: Synthetic Applications

Reaction TypeConditionsYield (%)
Suzuki CouplingPd catalyst, base>85
N-AlkylationTriethyloxonium tetrafluoroborate>90
DehydrationAcid catalysis>80

This table summarizes various reactions involving this compound as a starting material, showcasing its versatility in synthetic applications .

Materials Science

Overview
In materials science, Boc-protected amino acids are explored for their potential use in developing biocompatible materials and drug delivery systems.

Case Study: Biodegradable Polymers
A recent study investigated the incorporation of this compound into biodegradable polymer matrices. The resulting materials exhibited enhanced mechanical properties and controlled degradation rates, making them suitable for biomedical applications such as tissue engineering and drug delivery .

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid involves the protection of the amino group with the Boc group, which prevents unwanted side reactions during chemical synthesis . The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group. This selective protection and deprotection mechanism is crucial in the synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The following compounds share structural motifs with 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid, differing in substituents, stereochemistry, or backbone modifications:

Table 1: Structural Comparison of Analogs
Compound Name / ID Key Structural Features Molecular Formula Molecular Weight CAS No. Purity (%)
This compound (Target) Boc-protected amino, α,β-unsaturated acid C10H17NO4 215.25 915788-19-1 N/A
(R,S)-4-Oxo-4-((2-oxo-1-phenyl-2-(4-(3-(trifluoromethoxy)phenyl)piperazin-1-yl)ethyl)amino)but-2-enoic acid (Compound 8) Piperazine ring, trifluoromethoxy phenyl, oxo group C25H25F3N2O5 478.15 N/A 99
(E)-4-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)but-2-enoic acid Boc-protected aminoethyl-piperazine hybrid C15H26N3O4 313.40 1022150-13-5 97
(E)-4-(tert-butylamino)-4-oxobut-2-enoic acid tert-Butylamino group, oxo substituent C8H13NO3 171.19 134276-00-9 N/A
TERT-BUTOXYCARBONYLAMINO-(4-NITRO-PHENYL)-ACETIC ACID Boc-protected amino, nitro-phenyl substituent (non-unsaturated backbone) C14H19NO4 265.30 28044-77-1 95

Stereochemical Considerations

  • Chirality : Compounds like (C1-R)-25 and (C1-S)-25 () highlight the impact of stereochemistry on activity, whereas the target compound’s (E)-configuration ensures spatial alignment of reactive groups .

Biological Activity

4-((tert-Butoxycarbonyl)amino)but-2-enoic acid, commonly known as Boc-allylglycine, is an organic compound that has garnered attention for its diverse biological activities and applications in synthetic chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a but-2-enoic acid backbone with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. Its molecular formula is C₁₁H₁₃NO₃, and it has a molecular weight of 215.25 g/mol. The presence of the Boc group is crucial as it protects the amine functionality during peptide synthesis, allowing for selective modifications of other functional groups within the molecule.

Research indicates that this compound functions primarily as an inhibitor of specific protein kinases. Notably, it has shown potential inhibitory effects on PknB, a protein kinase essential for bacterial growth and survival. Such interactions are significant for drug discovery, particularly in developing antibiotics targeting resistant bacterial strains .

Inhibition Studies

In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of inhibitory activity against cancer cell lines such as MCF-7 and MDA-MB-231. These studies measured the growth inhibition of these cell lines after exposure to different concentrations of the compound over specified timeframes.

Cell LineIC50 (μM) at 24hIC50 (μM) at 72h
MCF-710 ± 0.55 ± 0.3
MDA-MB-23115 ± 1.08 ± 0.6
SK-BR-312 ± 0.76 ± 0.4

These results indicate that the compound's potency increases with prolonged exposure, suggesting a time-dependent mechanism of action .

Case Studies

  • Anticancer Activity : A study evaluated the effects of Boc-allylglycine on breast cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest at specific phases .
  • Antimicrobial Properties : Another research highlighted its potential as an antimicrobial agent, particularly against Gram-positive bacteria. The compound's ability to disrupt cellular processes in bacteria was linked to its structural features allowing interaction with key proteins involved in bacterial metabolism .

Applications in Drug Development

The versatility of this compound extends beyond basic research into practical applications in drug development:

  • Peptide Synthesis : Its role as a building block in peptide synthesis is well-documented, providing a means to incorporate various functional groups into peptide chains while maintaining stability during synthesis.
  • Therapeutic Agent : Given its inhibitory effects on protein kinases and potential anticancer properties, there is ongoing exploration into its use as a therapeutic agent for treating various cancers and bacterial infections .

Q & A

Q. How can computational docking predict its interactions with biological targets (e.g., enzymes)?

  • Methodology : Molecular docking (AutoDock Vina) using the compound’s DFT-optimized structure can simulate binding to targets like proteases or kinases. The α,β-unsaturated system may act as a Michael acceptor, covalently binding to catalytic cysteine residues. Free energy calculations (MM-PBSA) validate binding affinities, with experimental IC50_{50} values corroborating predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-((tert-Butoxycarbonyl)amino)but-2-enoic acid
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4-((tert-Butoxycarbonyl)amino)but-2-enoic acid

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